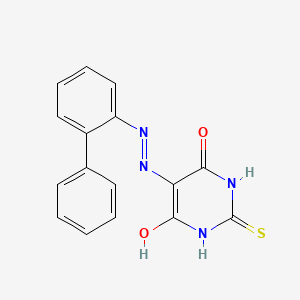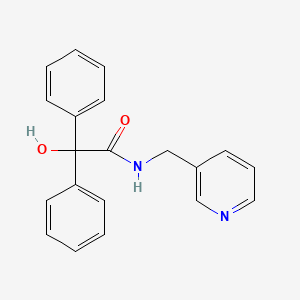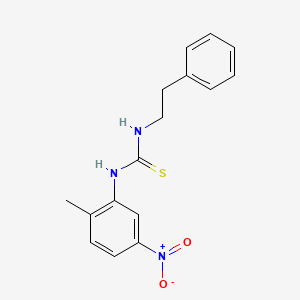![molecular formula C15H21ClN2O3S B5731260 2-chloro-N-cyclohexyl-5-[(dimethylamino)sulfonyl]benzamide](/img/structure/B5731260.png)
2-chloro-N-cyclohexyl-5-[(dimethylamino)sulfonyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-cyclohexyl-5-[(dimethylamino)sulfonyl]benzamide, also known as D-Cycloserine (DCS), is a synthetic antibiotic that has been used to treat various bacterial infections. However, it has gained attention in recent years due to its potential applications in neuroscience research. DCS is a partial agonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and learning and memory processes.
Wirkmechanismus
DCS acts as a partial agonist of the NMDA receptor, which is involved in synaptic plasticity and learning and memory processes. By binding to the receptor, DCS can enhance the effects of glutamate, the primary excitatory neurotransmitter in the brain. This can lead to increased synaptic plasticity and improved learning and memory processes.
Biochemical and Physiological Effects:
DCS has been shown to have various biochemical and physiological effects in the brain. It can increase the release of various neurotransmitters, including glutamate, dopamine, and acetylcholine. Additionally, DCS can modulate the activity of various signaling pathways involved in synaptic plasticity and learning and memory processes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using DCS in lab experiments is its ability to enhance the effects of glutamate, which can lead to improved learning and memory processes. Additionally, DCS has been shown to have a relatively favorable safety profile and is well-tolerated in humans. However, one limitation of using DCS is its potential to have off-target effects on other neurotransmitter systems, which can complicate data interpretation.
Zukünftige Richtungen
There are several future directions for research on DCS. One area of interest is its potential to enhance cognitive function in healthy individuals and in patients with cognitive impairments. Additionally, DCS may have applications in the treatment of other neuropsychiatric disorders, such as depression and schizophrenia. Further research is needed to fully understand the mechanisms of action of DCS and its potential applications in the field of neuroscience.
Synthesemethoden
DCS can be synthesized through a multi-step process involving the reaction of 2-chlorobenzoyl chloride with cyclohexylamine, followed by the addition of dimethylamine and sulfonyl chloride. The final product is obtained through recrystallization and purification steps.
Wissenschaftliche Forschungsanwendungen
DCS has been extensively studied for its potential applications in cognitive and behavioral therapies. It has been shown to enhance the effects of exposure therapy in patients with anxiety disorders, as well as improve social cognition and functioning in individuals with autism spectrum disorder. Additionally, DCS has been investigated for its potential to enhance cognitive function in healthy individuals and in patients with cognitive impairments.
Eigenschaften
IUPAC Name |
2-chloro-N-cyclohexyl-5-(dimethylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O3S/c1-18(2)22(20,21)12-8-9-14(16)13(10-12)15(19)17-11-6-4-3-5-7-11/h8-11H,3-7H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRRLFIXZSVTUKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)Cl)C(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-cyclohexyl-5-(dimethylsulfamoyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-methoxyphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine](/img/structure/B5731189.png)
![N'-{[2-(2-phenylethyl)benzoyl]oxy}benzenecarboximidamide](/img/structure/B5731193.png)


![4-{[4-(acetylamino)-3-methylphenyl]amino}-4-oxobutanoic acid](/img/structure/B5731212.png)

![N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5731240.png)
![2-fluoro-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5731242.png)

![3-(3,4-dimethoxyphenyl)-N-({1-[3-(3,4-dimethoxyphenyl)acryloyl]-4-piperidinyl}methyl)acrylamide](/img/structure/B5731255.png)

![N-[1,1-dimethyl-2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B5731264.png)
![3-{[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B5731276.png)